molecular formula C18H18S B14369004 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene CAS No. 93994-16-2

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene

Cat. No.: B14369004
CAS No.: 93994-16-2
M. Wt: 266.4 g/mol
InChI Key: BRGWMQJAUDWAFJ-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene is an organic compound with the molecular formula C18H18S This compound features a tert-butyl group and a phenylethynylsulfanyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylbenzene and phenylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of advanced catalysts and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

    Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and substituted benzene derivatives.

Scientific Research Applications

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene exerts its effects involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and electrophilic substitution.

Comparison with Similar Compounds

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene can be compared with similar compounds such as:

    tert-Butylbenzene: Lacks the phenylethynylsulfanyl group, making it less reactive in certain chemical reactions.

    Phenylacetylene: Contains an ethynyl group but lacks the tert-butyl and sulfanyl groups, leading to different reactivity and applications.

    4-tert-Butylbenzenethiol: Contains a thiol group instead of a sulfanyl group, resulting in different chemical properties and uses.

Properties

CAS No.

93994-16-2

Molecular Formula

C18H18S

Molecular Weight

266.4 g/mol

IUPAC Name

1-tert-butyl-4-(2-phenylethynylsulfanyl)benzene

InChI

InChI=1S/C18H18S/c1-18(2,3)16-9-11-17(12-10-16)19-14-13-15-7-5-4-6-8-15/h4-12H,1-3H3

InChI Key

BRGWMQJAUDWAFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC#CC2=CC=CC=C2

Origin of Product

United States

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